1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
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Overview
Description
1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes both hydroxy and amino groups attached to an anthracene backbone. This structure imparts unique chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or boron-based compounds, are often used to facilitate these reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. These interactions can lead to cytotoxic effects in cancer cells or other therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Shares the anthracene backbone but lacks the amino group.
2-Aminoanthraquinone: Contains an amino group but lacks the hydroxy groups.
4-Methylphenylamine: Contains the methylphenylamine moiety but lacks the anthracene backbone
Uniqueness
1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to the combination of hydroxy, amino, and anthracene groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,4-dihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-11-6-8-12(9-7-11)22-15-10-16(23)17-18(21(15)26)20(25)14-5-3-2-4-13(14)19(17)24/h2-10,22-23,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVVQBBFVQTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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